Ketoprofen sodium

Descripción general

Descripción

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis . The ketoprofen regular capsule is also used to treat mild to moderate pain, or menstrual pain . Only ketoprofen extended-release capsules are used for treating arthritis .

Synthesis Analysis

A crystalline Ketoprofen sodium salt (KTP-Na) was successfully obtained and characterized by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . A five-step synthesis route for ketoprofen with an overall yield of 44% has also been developed .

Molecular Structure Analysis

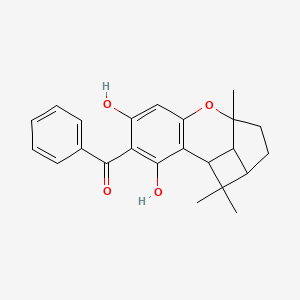

The molecular formula of Ketoprofen is C16H14O3 . The structure of Ketoprofen sodium was characterized by XRD, FTIR, DSC, and TGA .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ketoprofen sodium were investigated by thermal analysis, Fourier-transform infrared spectroscopy, and powder X-ray diffraction (PXRD) techniques . The solubility of KTP-Na in water was about 80 times greater than the KTP-R1 .

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis

Ketoprofen sodium is utilized in pharmaceutical analysis to ensure the quality and quantity of the active ingredient in medications. A UV spectrophotometric method has been developed to accurately quantify the amount of pure ketoprofen in tablets. This method involves measuring the maximum absorption wavelength at λ = 254 nm for a ketoprofen alcoholic standard solution .

Rheumatology

In the field of rheumatology, Ketoprofen sodium is compared with other NSAIDs like ibuprofen for its efficacy in treating pain associated with rheumatoid arthritis. Studies have shown that Ketoprofen sodium may be more effective than ibuprofen in managing RA pain at therapeutic doses .

Thermal Analysis

Ketoprofen sodium undergoes thermal and spectroscopic studies to understand its interaction with lighter trivalent lanthanides. These studies provide insights into the compound’s composition, dehydration, coordination mode, structure, thermal behavior, and thermal decomposition .

Gastroenterology

Ketoprofen sodium has been studied for its potential in treating injured gastric mucosa. This application is particularly relevant in conditions where the gastric lining is compromised due to various reasons .

Allergy and Immunology

The anti-allergic potential of Ketoprofen sodium is another area of interest. It has been explored for its effectiveness in treating allergic reactions and its role in the immune response .

Hepatology

Ketoprofen sodium is being researched for its use in treating nonalcoholic fatty liver disease. This reflects its potential role in managing liver conditions and its therapeutic effects beyond its anti-inflammatory properties .

Safety And Hazards

Ketoprofen can increase the risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects include shortness of breath, swelling or rapid weight gain, nausea, diarrhea, flu-like symptoms, skin rash, signs of stomach bleeding, liver problems, kidney problems, and low red blood cells (anemia) .

Propiedades

IUPAC Name |

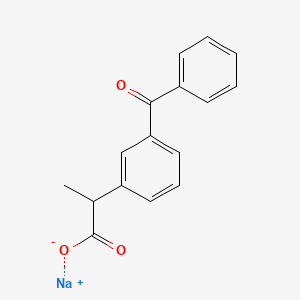

sodium;2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDLBHLMVYMCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973028 | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen sodium | |

CAS RN |

57495-14-4 | |

| Record name | Ketoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Ketoprofen sodium over Ketoprofen acid in pharmaceutical formulations?

A1: Ketoprofen sodium exhibits superior solubility in water compared to Ketoprofen acid, making it a desirable alternative for formulating various dosage forms. [] This enhanced solubility can potentially lead to faster dissolution rates and improved bioavailability of the drug. [] Additionally, research indicates that Ketoprofen sodium remains stable for extended periods, both in solid form and aqueous solutions, making it suitable for long-term storage and formulation development. []

Q2: How does the formulation of Ketoprofen impact its delivery and permeation through biological membranes?

A2: Research shows that formulating Ketoprofen sodium in Orodispersible Films (ODFs) using sodium hydroxide as a solvent results in faster disintegration and dissolution compared to formulations using organic solvents or suspensions. [] This difference stems from Ketoprofen sodium's high solubility. Interestingly, despite the faster dissolution, Ketoprofen sodium exhibited slower permeation through the biological membrane compared to Ketoprofen in its acidic form. [] This finding highlights that rapid disintegration and dissolution do not necessarily translate to faster permeation, and the lipophilicity of the drug form plays a crucial role.

Q3: Can Ketoprofen sodium be utilized in developing innovative drug delivery systems with imaging capabilities?

A3: Researchers have successfully synthesized a luminescent mesoporous silica nanohybrid utilizing a Ketoprofen sodium-derived terbium complex. [] This nanohybrid, with Ketoprofen sodium as a key component, demonstrated low cytotoxicity and characteristic terbium (III) emission detectable via two-photon excitation. [] This development opens exciting avenues for creating targeted drug delivery systems with inherent bioimaging capabilities, potentially allowing for real-time monitoring of drug release and distribution in biological systems.

Q4: Are there alternative crystalline forms of Ketoprofen sodium, and do they differ in their properties?

A5: Research indicates the existence of a novel crystalline form of Ketoprofen sodium, distinct from previously reported structures. [] While specific data on this new form is limited in the provided abstracts, variations in crystalline structure can significantly impact key pharmaceutical properties such as solubility, stability, and dissolution rate. Further investigation into this new form is crucial to explore its potential advantages for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)

![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)